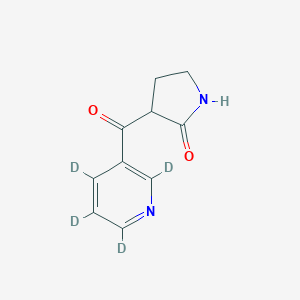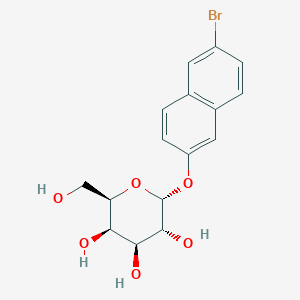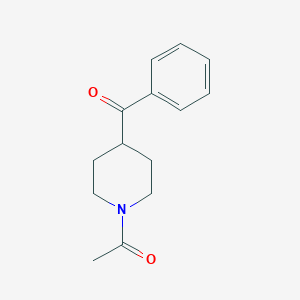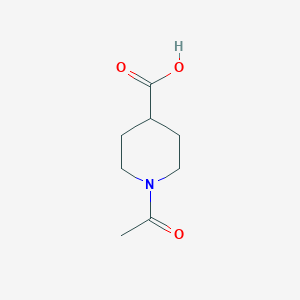
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL
Vue d'ensemble
Description
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is a long-chain alkanethiol compound. It is known for its ability to form self-assembled monolayers (SAMs) on gold surfaces, which makes it valuable in various scientific and industrial applications .
Applications De Recherche Scientifique
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of the compound “1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL” is gold surfaces . This compound is a long-chain alkanethiol, which is known for its ability to form self-assembled monolayers (SAMs) on gold surfaces . These SAMs can be used to control surface functionality, enabling the exploration of various interactions, such as protein recognition .
Mode of Action
The compound interacts with its target (gold surfaces) through a process known as self-assembly . This involves the spontaneous organization of individual components into an ordered structure without human intervention. In this case, the compound forms a monolayer on the gold surface, which can be used to control surface functionality .
Biochemical Pathways
The formation of sams on gold surfaces can influence a variety of biochemical interactions, such as protein recognition . This could potentially affect various biochemical pathways, depending on the specific proteins involved.
Pharmacokinetics
Given its use in forming sams on gold surfaces, it’s likely that its bioavailability is primarily determined by its ability to self-assemble and form stable structures on these surfaces .
Result of Action
The primary result of the compound’s action is the formation of SAMs on gold surfaces . These monolayers can be used to control surface functionality, enabling the exploration of various interactions, such as protein recognition . This could potentially lead to a variety of molecular and cellular effects, depending on the specific proteins and cells involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the SAMs it forms on gold surfaces could be affected by factors such as temperature, pH, and the presence of other chemicals . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL typically involves the reaction of 9-mercaptononanol with trioxaundecanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or chromatography to remove impurities and obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Mercapto-1-nonanol: Similar structure but shorter chain length.
11-Mercapto-1-undecanol: Similar structure with a longer chain length.
6-Mercapto-1-hexanol: Shorter chain length and different functional groups.
Uniqueness
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is unique due to its specific chain length and the presence of multiple ether linkages, which provide flexibility and enhance its ability to form stable SAMs on gold surfaces. This makes it particularly useful in applications requiring precise surface modification and functionalization .
Propriétés
IUPAC Name |
2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4S/c18-10-12-20-14-16-21-15-13-19-11-8-6-4-2-1-3-5-7-9-17-22/h18,22H,1-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASSFROSROBIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCOCCOCCO)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404656 | |
| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130727-41-2 | |
| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol contribute to the effectiveness of Localized Surface Plasmon Resonance (LSPR) biosensors for disease detection?
A1: this compound (TDT) plays a crucial role in optimizing LSPR biosensors by forming a self-assembled monolayer (SAM) on the sensor surface. [] This SAM acts as a stable platform for antibody immobilization, crucial for capturing target molecules. The study demonstrated that TDT, when combined with heptaoxatricosanoic acid (HSA), influenced the sensor's sensitivity and selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)


![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)

![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)








